N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
. This compound features a unique structure that combines a thiazole ring with a pyrimidine ring, making it an interesting subject for chemical and biological studies.
Mechanism of Action
Target of Action
N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as Oprea1_850541, is a heterocyclic compound They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
They possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . This reactivity might play a crucial role in the interaction of these compounds with their targets.
Biochemical Pathways
. These activities suggest that the compound may interact with multiple biochemical pathways involved in cell proliferation, bacterial growth, and inflammation.
Preparation Methods
The synthesis of N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of mesityl isocyanate with a thiazolo[3,2-a]pyrimidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Scientific Research Applications
N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazole and pyrimidine derivatives:
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have pyrimidine rings but differ in their therapeutic applications and mechanisms of action.
The uniqueness of this compound lies in its combined thiazole-pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-6-10(2)13(11(3)7-9)18-14(20)12-8-17-16-19(15(12)21)4-5-22-16/h6-8H,4-5H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJDDFWBMDBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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